molecular formula C10H14BrN2O6P B1219757 Bromoacetylpyridoxamine phosphate CAS No. 67731-58-2

Bromoacetylpyridoxamine phosphate

Cat. No.: B1219757
CAS No.: 67731-58-2
M. Wt: 369.11 g/mol
InChI Key: PIWCJHVEBKZBOR-UHFFFAOYSA-N
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Description

Bromoacetylpyridoxamine phosphate is a specialized biochemical tool recognized in foundational research as an affinity label for studying pyridoxal phosphate (PLP)-dependent enzymes . This compound was historically synthesized to covalently modify and investigate the active site of enzymes such as the beta2 subunit of tryptophan synthase . Its mechanism of action involves forming an initial binary complex with the target enzyme before proceeding to irreversible, stoichiometric covalent attachment, a process that is competitively inhibited by the native cofactor, pyridoxal phosphate . Studies confirmed that inactivation occurs through the specific modification of a cysteine residue within the enzyme's active site, enabling researchers to probe the structure and function of these critical proteins . As the active form of vitamin B6, PLP is a ubiquitous cofactor essential for a vast range of enzymatic reactions, including transaminations, decarboxylations, and racemizations . Compounds like this compound that can selectively target PLP-binding sites therefore hold significant value for enzymology and mechanistic biochemistry research, allowing for the elucidation of catalytic mechanisms and active site architecture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

67731-58-2

Molecular Formula

C10H14BrN2O6P

Molecular Weight

369.11 g/mol

IUPAC Name

[4-[[(2-bromoacetyl)amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14BrN2O6P/c1-6-10(15)8(4-13-9(14)2-11)7(3-12-6)5-19-20(16,17)18/h3,15H,2,4-5H2,1H3,(H,13,14)(H2,16,17,18)

InChI Key

PIWCJHVEBKZBOR-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CNC(=O)CBr)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CNC(=O)CBr)COP(=O)(O)O

Other CAS No.

67731-58-2

Synonyms

bromoacetylpyridoxamine phosphate

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

Bromoacetylpyridoxamine phosphate has been utilized in studies focusing on the inhibition of enzymes that depend on pyridoxal 5'-phosphate (PLP), such as aminotransferases and decarboxylases. The compound acts as a selective inhibitor, providing insights into enzyme mechanisms and aiding in the development of targeted therapies.

Case Study: Inhibition of Aminotransferases

  • Objective : To investigate the inhibitory effects of this compound on specific aminotransferases.
  • Findings : The compound demonstrated significant inhibition, suggesting potential use in modulating amino acid metabolism in pathological conditions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Case Study: Neuroprotection in Cellular Models

  • Objective : To evaluate the neuroprotective effects of this compound against oxidative stress.
  • Findings : The compound reduced markers of oxidative damage in neuronal cell lines, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Role in Metabolic Disorders

This compound has been studied for its effects on metabolic pathways, particularly those involving amino acids and neurotransmitter synthesis. Its ability to modulate these pathways makes it a candidate for treating metabolic disorders.

Case Study: Impact on Serotonin Synthesis

  • Objective : To assess the influence of this compound on serotonin levels.
  • Findings : The compound enhanced serotonin production in vitro, suggesting its potential role in managing mood disorders.

Comprehensive Data Table

Application AreaDescriptionKey Findings
Enzyme InhibitionInhibits PLP-dependent enzymesSignificant inhibition observed
Antioxidant PropertiesProtects against oxidative stressReduced oxidative damage markers
Metabolic DisordersModulates amino acid and neurotransmitter synthesisIncreased serotonin production

Comparison with Similar Compounds

Bromoacetylpyridoxamine (Non-Phosphorylated Analog)

The absence of the phosphate group in bromoacetylpyridoxamine reduces its binding affinity to the beta2 subunit compared to bromoacetylpyridoxamine phosphate. Studies show that phosphorylation is critical for mimicking pyridoxal phosphate’s interactions, enabling precise targeting of the enzyme’s active site .

Pyridoxal Phosphate (PLP)

PLP, the natural cofactor, binds reversibly to the beta2 subunit but lacks the bromoacetyl group for covalent modification. This compound retains PLP’s recognition properties while introducing irreversible inactivation via cysteine alkylation .

Stability and Reactivity

TOZ Compounds in Phosphate Buffer

TOZ compounds exhibit variable stability in phosphate-buffered saline (PBS, pH 7.4) at elevated temperatures. While specific data for this compound are unavailable, its functional design suggests stability under physiological conditions, contrasting with TOZ compounds that may degrade rapidly in similar environments .

Hexamethylenetetramine-Phosphate Derivatives

Spectroscopic analyses (e.g., IR, NMR) of hexamethylenetetramine derivatives highlight distinct structural features compared to this compound. The latter’s bromoacetyl group and pyridoxamine phosphate backbone result in unique spectral signatures, critical for tracking covalent modifications in enzyme studies .

Calcium Phosphate Precipitates

Calcium phosphate compounds (e.g., hydroxyapatite) precipitate in aqueous solutions, whereas this compound remains soluble under physiological conditions. This solubility is essential for its role in enzymatic assays, avoiding interference from particulate formation .

Data Tables

Table 1. Key Properties of this compound and Analogues

Compound Binding Affinity (β2 subunit) Stability in PBS (pH 7.4) Covalent Modification Site Reference
This compound High (0.7–0.8 mol/mol β monomer) Stable (inferred) Cysteine residue
Bromoacetylpyridoxamine Low Not reported N/A
Pyridoxal Phosphate (PLP) High (reversible binding) Stable N/A

Table 2. Stability Comparison with TOZ Compounds

Compound Type Stability in PBS (pH 7.4, 37.8°C) Notes Reference
This compound Presumed stable Retains activity in enzymatic assays
TOZ Compounds Variable (see Table 2 ) Degradation kinetics vary by substituent

Preparation Methods

Pyridoxamine Phosphate as the Precursor

The synthesis begins with pyridoxamine phosphate (PNP), a phosphorylated derivative of vitamin B₆. PNP is typically prepared via phosphorylation of pyridoxamine using phosphoryl chloride (POCl₃) in aqueous conditions, yielding a mixture that requires chromatographic purification. Alternative routes involve enzymatic phosphorylation, though chemical methods dominate due to scalability.

Bromoacetylation of Pyridoxamine Phosphate

Bromoacetylation introduces the reactive bromoacetyl group to the primary amine of PNP. This step employs bromoacetic acid derivatives, such as bromoacetyl bromide, in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). A representative protocol involves:

  • Dissolving PNP in DMF under nitrogen atmosphere.

  • Adding bromoacetyl bromide dropwise at 0–5°C.

  • Stirring for 12–24 hours at room temperature.

The reaction is quenched with ice-cold water, and the crude product is extracted using ethyl acetate. Yields range from 60% to 75%, contingent on stoichiometric control to minimize diacetylation.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Studies indicate that temperatures below 10°C reduce side reactions, such as hydrolysis of the bromoacetyl group. For instance, maintaining the reaction at 4°C increases yield to 78% compared to 65% at 25°C.

Catalytic Approaches

Lewis acids like zinc chloride (ZnCl₂) accelerate bromoacetylation by activating the carbonyl group of bromoacetyl bromide. Adding 5 mol% ZnCl₂ reduces reaction time from 24 hours to 8 hours while maintaining a 72% yield.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via ion-exchange chromatography using DEAE-Sephadex columns. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) separates the product from unreacted PNP and acetylated byproducts. Reverse-phase HPLC (C18 column, 10–40% acetonitrile in 0.1% trifluoroacetic acid) further refines purity to >95%.

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) shows characteristic signals at δ 3.9 ppm (m, CH₂-Br) and δ 8.1 ppm (s, pyridine ring).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 377.2 [M+H]⁺.

Comparative Analysis of Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Direct BromoacetylationDMF, 25°C, 24 h6590
Catalyzed BromoacetylationDMF, ZnCl₂, 4°C, 8 h7895
Schiff Base IntermediateIonic liquid, polyphosphoric acid8297

The Schiff base method, adapted from pyridoxal phosphate synthesis, offers superior yield and purity. This approach involves:

  • Forming a Schiff base between pyridoxamine and p-aminophenethyl ether.

  • Phosphorylating the intermediate in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) with polyphosphoric acid.

  • Hydrolyzing the Schiff base to yield this compound.

Challenges and Mitigation Strategies

Hydrolysis of the Bromoacetyl Group

The electrophilic bromoacetyl group is susceptible to hydrolysis, especially in aqueous media. Storage at −20°C in anhydrous DMSO or lyophilization minimizes degradation.

Byproduct Formation

Diacetylation occurs when excess bromoacetylating agent is used. Stoichiometric control (1.1 equivalents of bromoacetyl bromide) and slow addition mitigate this issue.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective phosphorylation methods. The patent CN109021012B describes a continuous flow system using ionic liquids, achieving 85% yield with <2% impurities. This method reduces solvent waste and enhances reproducibility.

Applications in Biochemical Research

This compound’s utility lies in its ability to label cysteine residues in enzymes like L-methionine γ-lyase. This labeling facilitates mechanistic studies of pyridoxal phosphate-dependent catalysis, aiding drug discovery for pathogens and cancer .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bromoacetylpyridoxamine phosphate, and how can purity be validated?

  • Methodology : this compound can be synthesized via bromination of pyridoxamine derivatives using reagents like 2-amino-3-bromo-5-methylpyridine ( ). Purification typically involves column chromatography or recrystallization. Purity validation should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Cross-referencing with literature on pyridoxamine phosphate derivatives (e.g., ) ensures consistency in synthetic pathways .

Q. How can this compound be quantified in enzymatic assays?

  • Methodology : Use spectrophotometric methods to measure phosphate content. For example, the vanadate-molybdate assay ( ) detects free phosphate after hydrolysis. Alternatively, enzymatic coupling assays (e.g., using phosphatases) can release phosphate for detection. Calibration curves with known standards are critical for accuracy. Ensure sample dilution to avoid exceeding the linear range of detection () .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology : Due to its brominated structure, use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid cross-contamination by using separate tips for reagents and samples (). Store the compound in anhydrous conditions at -20°C to prevent degradation ( ). Hazardous waste disposal protocols must follow institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the enzymatic activity of this compound across studies?

  • Methodology : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or enzyme isoforms. Replicate experiments under standardized protocols ( ). Use statistical tools (e.g., ANOVA, confidence intervals) to assess variability ( ). Cross-validate results with orthogonal methods, such as mass spectrometry or isothermal titration calorimetry .

Q. What strategies optimize the stability of this compound in long-term biochemical studies?

  • Methodology : Stabilize the compound by adding antioxidants (e.g., DTT) or storing in inert atmospheres ( ). Monitor degradation via HPLC or thin-layer chromatography over time. Refer to phosphatidylcholine assay protocols () for insights into handling labile phosphate esters .

Q. How does this compound interact with non-canonical metabolic pathways, and how can these interactions be experimentally validated?

  • Methodology : Use isotopic labeling (e.g., ³²P or ¹⁴C) to trace metabolic incorporation. Combine with genetic knockout models or siRNA silencing to identify pathway dependencies. Differential microbial assays ( ) can detect specificity for pyridoxamine vs. pyridoxal derivatives .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use tools like LINEST in Excel for error propagation ( ). Include controls for background phosphate interference ( ) and validate with triplicate measurements .

Q. How should researchers design experiments to differentiate between substrate and inhibitor roles of this compound in enzyme kinetics?

  • Methodology : Perform Michaelis-Menten assays with varying substrate concentrations and fixed inhibitor levels. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Validate with isothermal titration calorimetry to measure binding affinities () .

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